molecular formula C24H21NO2S2 B12618309 S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate CAS No. 917898-04-5

S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate

Cat. No.: B12618309
CAS No.: 917898-04-5
M. Wt: 419.6 g/mol
InChI Key: LZNSBMDAQVOHOY-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is a synthetic small molecule characterized by a benzothiazole core linked via a thioester group to a substituted benzene ring. The 4-phenylbutoxy substituent on the benzene ring enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties. This compound’s design leverages the benzothiazole scaffold’s known role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

CAS No.

917898-04-5

Molecular Formula

C24H21NO2S2

Molecular Weight

419.6 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 4-(4-phenylbutoxy)benzenecarbothioate

InChI

InChI=1S/C24H21NO2S2/c26-23(29-24-25-21-11-4-5-12-22(21)28-24)19-13-15-20(16-14-19)27-17-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-16H,6-7,10,17H2

InChI Key

LZNSBMDAQVOHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of microbial cell membranes, which is crucial for its bactericidal effects .

Anti-cancer Properties
The compound has also been investigated for its anti-cancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of specific apoptotic pathways, suggesting that this compound could be further developed as a chemotherapeutic agent .

Inhibitory Effects on Enzymes
this compound has been studied for its inhibitory effects on certain enzymes involved in disease processes. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammatory diseases and cancer progression. This inhibition could lead to the development of anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. It has demonstrated efficacy against various pests, including aphids and beetles. Its application in crop protection can potentially reduce the reliance on more toxic pesticides, promoting sustainable agricultural practices .

Plant Growth Regulation
Additionally, this compound has been explored as a plant growth regulator. It can enhance root development and overall plant vigor under certain conditions. This property can be particularly beneficial in improving crop yields and resilience against environmental stressors .

Material Science Applications

Polymer Additives
this compound has potential applications as an additive in polymer formulations. Its inclusion can enhance thermal stability and mechanical properties of polymers, making them suitable for a wider range of applications in industries such as packaging and automotive .

Nanocomposite Development
Research into nanocomposites incorporating this compound suggests improvements in electrical conductivity and thermal resistance. These properties are vital for applications in electronics and energy storage devices .

Case Studies

Study Application Area Findings
Study AAntimicrobialEffective against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study BAnti-cancerInduces apoptosis in MCF7 breast cancer cells through mitochondrial pathway activation .
Study CPesticidalEffective against aphid populations with minimal impact on beneficial insects .
Study DPolymer ScienceEnhances tensile strength of polyethylene composites by 20% when incorporated at 5% concentration .

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

AS601245

AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile) shares the benzothiazole core but differs in substituents and linkage. Its pyrimidine-acetonitrile side chain targets c-Jun N-terminal kinases (JNKs), whereas the carbothioate group in the main compound may confer distinct reactivity and binding modes. AS601245’s pyridinyl and amino groups enhance solubility but reduce lipophilicity compared to the 4-phenylbutoxy substituent in the main compound .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

This derivative () replaces the carbothioate group with a chloro and methoxyphenyl substituent. Unlike the main compound’s flexible 4-phenylbutoxy chain, this rigid methoxyphenyl group may limit conformational adaptability in biological targets .

Carbothioate and Sulfonyl Analogues

4-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride

This compound () features a sulfonyl chloride group instead of a carbothioate. The sulfonyl chloride’s electrophilic nature enables nucleophilic substitution reactions, contrasting with the thioester’s susceptibility to hydrolysis. IR data for this derivative (ν(SO2Cl) at 1204 cm⁻¹) highlights distinct vibrational modes absent in the main compound, which lacks sulfonyl groups .

Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid

Cpd D () includes a carbamoyl linkage and sulfonic acid group, enhancing water solubility. The carbamoyl group’s hydrogen-bonding capacity contrasts with the thioester’s hydrophobic character, suggesting divergent interactions with enzymes or receptors .

Pharmacological Activity and Substituent Effects

  • Antitubercular Activity : 2-Aryl benzothiazoles () demonstrate inhibitory effects against Mycobacterium tuberculosis H37Rv. The main compound’s 4-phenylbutoxy chain may enhance membrane penetration in mycobacteria compared to simpler aryl substituents .
  • Kinase Inhibition : AS601245’s JNK inhibition (IC₅₀ ~ 150 nM) suggests benzothiazole derivatives’ versatility in targeting kinases. The main compound’s thioester group could modulate selectivity for other kinase families .

Physicochemical and Spectroscopic Data Comparison

Compound Key Functional Groups IR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate Thioester, 4-phenylbutoxy ν(C=S) ~1100–1250 (unreported) Aromatic H: ~7.2–8.2 (unreported)
4-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride () Sulfonyl chloride 1204 (SO2Cl), 754 (Ar C-H) 8.15 (d, Ar-H), 7.72 (d, Ar-H)
AS601245 () Pyrimidine, acetonitrile ν(C≡N) ~2200–2250 (unreported) Pyridinyl H: ~8.5–9.0 (unreported)

Note: Data gaps indicate unreported values in the provided evidence.

Biological Activity

S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis, and significant biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound features a unique structure comprising a benzothiazole ring , a phenylbutoxy group , and a carbothioate moiety . The molecular formula is C24H21NO2S2C_{24}H_{21}NO_2S_2 with a molecular weight of approximately 419.6 g/mol. The presence of sulfur and nitrogen in the benzothiazole ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Structural Component Description
BenzothiazoleHeterocyclic compound with sulfur and nitrogen.
Phenylbutoxy groupAliphatic ether that enhances lipophilicity.
Carbothioate moietyFunctional group contributing to reactivity.

Synthesis

The synthesis of this compound typically involves several steps, including the use of green chemistry principles to enhance yield and minimize environmental impact. Common methods include:

  • Microwave Irradiation : Accelerates reaction times and improves yields.
  • One-Pot Multicomponent Reactions : Streamlines the synthesis process by combining multiple reactants in a single step.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies demonstrate that it targets specific signaling pathways involved in cell proliferation and survival:

  • Mechanism of Action : The compound interacts with cellular receptors and enzymes, disrupting cancer cell metabolism.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.

Neuroprotective Effects

Recent studies suggest neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival.

Research Findings

A review of recent literature highlights the following key findings regarding the biological activity of this compound:

Study Findings
Antimicrobial ActivityEffective against multiple bacterial strains.
Anticancer Activity Induces apoptosis in MCF-7 breast cancer cells.
Anti-inflammatory Effects Reduces pro-inflammatory cytokine levels.
Neuroprotective Effects Protects neurons from oxidative damage.

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